molecular formula C8H7Br2N B13073633 4,7-dibromo-2,3-dihydro-1H-indole

4,7-dibromo-2,3-dihydro-1H-indole

Cat. No.: B13073633
M. Wt: 276.96 g/mol
InChI Key: ICHLJGWKDCWXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-dibromo-2,3-dihydro-1H-indole is a brominated indole derivative Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dibromo-2,3-dihydro-1H-indole typically involves the bromination of 2,3-dihydro-1H-indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in an appropriate solvent such as chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction parameters are carefully controlled to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,7-dibromo-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted indole derivatives.

    Oxidation Reactions: Major products are indole-2,3-dione derivatives.

    Reduction Reactions: Products include reduced indole derivatives.

Scientific Research Applications

4,7-dibromo-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-dibromo-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-dichloro-2,3-dihydro-1H-indole
  • 4,7-difluoro-2,3-dihydro-1H-indole
  • 4,7-diiodo-2,3-dihydro-1H-indole

Uniqueness

4,7-dibromo-2,3-dihydro-1H-indole is unique due to the presence of bromine atoms, which confer distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance its potential for various chemical transformations and biological activities .

Properties

Molecular Formula

C8H7Br2N

Molecular Weight

276.96 g/mol

IUPAC Name

4,7-dibromo-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7Br2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2

InChI Key

ICHLJGWKDCWXOF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C21)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.